Spectroscopic Data for 3-Benzyl-4-methylpyridine: A Search for Experimental Evidence
Spectroscopic Data for 3-Benzyl-4-methylpyridine: A Search for Experimental Evidence
A comprehensive search for experimental spectroscopic data for the compound 3-Benzyl-4-methylpyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), did not yield specific datasets for this molecule within publicly available resources. While spectroscopic information for related compounds such as various substituted pyridines, benzylpyridines, and methylpyridines is accessible, data for the precise 3-benzyl-4-methyl substitution pattern on the pyridine ring could not be located.
This report outlines the general methodologies for obtaining such data and presents a conceptual framework for the expected spectroscopic characteristics based on the analysis of similar structures.
Experimental Protocols
The acquisition of spectroscopic data for a compound like 3-Benzyl-4-methylpyridine would typically follow established analytical procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are fundamental for elucidating the chemical structure. For a sample of 3-Benzyl-4-methylpyridine, the following general protocol would be applied:
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Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.
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Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired at a frequency of 300-500 MHz. For ¹³C NMR, a frequency of 75-125 MHz is common. Standard pulse sequences are used to obtain the spectra.[1]
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like tetramethylsilane) are performed.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
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Sample Preparation: A small amount of the neat liquid or solid sample is placed on the attenuated total reflectance (ATR) crystal of the spectrometer. Alternatively, for a solid, a KBr pellet can be prepared, or for a liquid, a thin film can be created between two salt plates.
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Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. The instrument records the percentage of transmittance or absorbance at each wavenumber.
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Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific vibrational modes of the bonds within the molecule, such as C-H, C=C, and C=N stretching and bending vibrations.[2][3][4][5]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
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Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[7]
Expected Spectroscopic Data (Hypothetical)
While no experimental data was found, the expected spectroscopic features of 3-Benzyl-4-methylpyridine can be predicted based on its structure and data from analogous compounds.
¹H NMR
The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as for the benzylic and methyl protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H-2 | ~8.3-8.5 | s | 1H |
| Pyridine H-5 | ~6.9-7.1 | d | 1H |
| Pyridine H-6 | ~8.2-8.4 | d | 1H |
| Benzyl CH₂ | ~4.0-4.2 | s | 2H |
| Phenyl H (ortho, meta, para) | ~7.1-7.3 | m | 5H |
| Methyl CH₃ | ~2.2-2.4 | s | 3H |
¹³C NMR
The carbon NMR spectrum would display signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Pyridine C-2 | ~150-152 |
| Pyridine C-3 | ~135-137 |
| Pyridine C-4 | ~145-147 |
| Pyridine C-5 | ~122-124 |
| Pyridine C-6 | ~148-150 |
| Benzyl CH₂ | ~38-40 |
| Phenyl C (ipso) | ~138-140 |
| Phenyl C (ortho, meta, para) | ~126-129 |
| Methyl CH₃ | ~18-20 |
IR Spectroscopy
The IR spectrum would likely exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Pyridine Ring | ~1580, ~1470, ~1430 | Ring Stretching |
| C-H Bending | 690-900 | Out-of-plane bending |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 183, corresponding to the molecular weight of 3-Benzyl-4-methylpyridine. A prominent fragment ion would likely be observed at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl group. Another significant fragment would be the loss of a hydrogen atom to give an [M-1]⁺ peak at m/z = 182.
Workflow for Spectroscopic Analysis
The general workflow for obtaining and analyzing spectroscopic data is illustrated in the following diagram.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. journals.aps.org [journals.aps.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 4-benzyl- [webbook.nist.gov]


